molecular formula C15H10Cl2N2O B1489520 1,3-Bis(4-chlorophenyl)-1H-pyrazol-4-ol CAS No. 1202030-43-0

1,3-Bis(4-chlorophenyl)-1H-pyrazol-4-ol

Cat. No.: B1489520
CAS No.: 1202030-43-0
M. Wt: 305.2 g/mol
InChI Key: FHJBYWSTLSOXMA-UHFFFAOYSA-N
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Description

1,3-Bis(4-chlorophenyl)-1H-pyrazol-4-ol is a chemical compound with the molecular formula C15H10Cl2N2O and a molecular weight of 305.16 g/mol. This compound is characterized by its two chlorophenyl groups attached to a pyrazol-4-ol core, making it a unique and versatile molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Bis(4-chlorophenyl)-1H-pyrazol-4-ol typically involves the reaction of 4-chlorophenylhydrazine with 1,3-dichloroacetone under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is then cyclized to form the pyrazol-4-ol core.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance production efficiency and control reaction parameters more precisely. The use of catalysts and optimized reaction conditions can further improve yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1,3-Bis(4-chlorophenyl)-1H-pyrazol-4-ol can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Substitution reactions at the pyrazol-4-ol core can introduce different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Formation of 1,3-Bis(4-chlorophenyl)-1H-pyrazol-4-one.

  • Reduction: Formation of this compound derivatives with reduced functional groups.

  • Substitution: Introduction of different substituents at the pyrazol-4-ol core.

Scientific Research Applications

1,3-Bis(4-chlorophenyl)-1H-pyrazol-4-ol has found applications in various fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is used in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

1,3-Bis(4-chlorophenyl)-1H-pyrazol-4-ol is structurally similar to other pyrazol derivatives, such as 1,3-bis(4-chlorophenyl)propan-2-one and 1,3-bis(4-(3-chlorophenyl)piperazin-1-yl)propane

Comparison with Similar Compounds

  • 1,3-bis(4-chlorophenyl)propan-2-one

  • 1,3-bis(4-(3-chlorophenyl)piperazin-1-yl)propane

Properties

IUPAC Name

1,3-bis(4-chlorophenyl)pyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O/c16-11-3-1-10(2-4-11)15-14(20)9-19(18-15)13-7-5-12(17)6-8-13/h1-9,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJBYWSTLSOXMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C=C2O)C3=CC=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Bis(4-chlorophenyl)-1H-pyrazol-4-ol
Reactant of Route 2
1,3-Bis(4-chlorophenyl)-1H-pyrazol-4-ol
Reactant of Route 3
1,3-Bis(4-chlorophenyl)-1H-pyrazol-4-ol
Reactant of Route 4
1,3-Bis(4-chlorophenyl)-1H-pyrazol-4-ol
Reactant of Route 5
Reactant of Route 5
1,3-Bis(4-chlorophenyl)-1H-pyrazol-4-ol
Reactant of Route 6
1,3-Bis(4-chlorophenyl)-1H-pyrazol-4-ol

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